2-Amino-5-methoxybenzaldehyde
Description
Significance as a Versatile Synthetic Intermediate in Organic Chemistry
The utility of 2-amino-5-methoxybenzaldehyde in organic chemistry stems from the reactivity of its functional groups. The aldehyde group readily participates in various condensation reactions, while the amino group can act as a nucleophile or be transformed into other functionalities. The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the aromatic ring, often directing electrophilic substitution to specific positions. This combination of reactive sites makes it a valuable precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
The compound serves as a key starting material in multicomponent reactions, a strategy in organic synthesis that allows for the formation of complex products in a single step from three or more reactants. This approach is highly efficient, reducing the number of synthetic steps, solvent consumption, and waste generation, aligning with the principles of green chemistry. For instance, it is used in the one-pot synthesis of pyrimido[4,5-b]quinolines, a class of compounds with notable biological activities. nih.govacs.org
Furthermore, derivatives of this compound are employed in the synthesis of other important intermediates. For example, it can be a precursor for the preparation of 2-fluoro-5-methoxybenzaldehyde. sigmaaldrich.com Its structural analogs, such as 2-amino-5-bromobenzaldehyde (B112427) and 2-amino-3,5-dibromobenzaldehyde, are also significant in synthetic chemistry, highlighting the importance of the aminobenzaldehyde scaffold. orgsyn.orgontosight.ai
Role in the Construction of Complex Molecular Architectures
The strategic placement of the amino and aldehyde groups in this compound facilitates the construction of fused heterocyclic systems through intramolecular cyclization reactions. This is particularly evident in the synthesis of quinolines and acridines, two classes of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.
Quinoline (B57606) Synthesis: The Friedländer annulation is a classic and efficient method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone). This compound is a suitable substrate for this reaction, leading to the formation of methoxy-substituted quinolines. nih.gov These quinoline derivatives can serve as scaffolds for the development of new therapeutic agents. nih.gov The reaction can be modified to proceed in a domino fashion, starting from the corresponding 2-nitrobenzaldehyde, which is reduced in situ to the amino derivative before undergoing the Friedländer condensation. nih.gov
Acridine (B1665455) Synthesis: Acridines are another class of polycyclic aromatic compounds that can be synthesized using this compound derivatives. The Bernthsen acridine synthesis, for example, involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid, but variations of this and other methods can utilize aminobenzaldehydes as precursors. pharmaguideline.com Acridine and its derivatives are known for their biological activities, including anticancer and antimicrobial properties, and are also used as dyes and fluorescent probes. researchgate.netrsc.org
The following table provides an overview of the types of complex molecules synthesized from this compound and related compounds.
| Starting Material | Reaction Type | Product Class | Significance of Product |
| This compound | Friedländer Condensation | Quinolines | Pharmaceutical scaffolds, biologically active molecules nih.govnih.govjst.go.jp |
| This compound | Multicomponent Reactions | Pyrimido[4,5-b]quinolines | Antitumor, anti-inflammatory, antimicrobial agents nih.govacs.org |
| This compound | Condensation Reactions | Acridines | Anticancer agents, dyes, fluorescent materials pharmaguideline.comresearchgate.netrsc.org |
| This compound | Knoevenagel Condensation | Coumarin Derivatives | Biologically active compounds wikipedia.orgwikipedia.org |
| This compound | Schiff Base Formation | Metal Complexes | Catalysis, material science researchgate.net |
Overview of Research Trajectories Involving the Compound
Research involving this compound has been diverse, spanning various areas of organic and medicinal chemistry. A significant focus has been on its application in the synthesis of novel heterocyclic compounds with potential biological activity.
Medicinal Chemistry: Scientists have extensively used this compound and its derivatives to create libraries of compounds for drug discovery programs. The resulting quinoline, acridine, and other heterocyclic structures have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net For example, pyrimido[5,4-c]quinoline-2,4-diones synthesized from related barbituric acid derivatives have been evaluated for their anticancer properties. tandfonline.com
Materials Science: The chromophoric and fluorescent properties of molecules derived from this compound have attracted interest in materials science. The extended π-systems of the resulting quinolines and acridines can lead to materials with interesting photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net
Catalysis: The ability of this compound to form Schiff bases with various amines and subsequently coordinate with metal ions has been exploited in the development of novel catalysts. researchgate.net These metal complexes can be used to catalyze a range of organic transformations, offering advantages in terms of selectivity and efficiency.
Recent research continues to explore new synthetic methodologies that utilize this compound, including the development of more sustainable and efficient catalytic systems for its transformations. The ongoing investigation into the biological activities of its derivatives ensures that this versatile building block will remain a valuable tool in the hands of organic chemists for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASRJXIYWZZNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343752 | |
| Record name | 2-Amino-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26831-52-7 | |
| Record name | 2-Amino-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 2 Amino 5 Methoxybenzaldehyde
Established Synthetic Pathways and Optimizations
Established routes to 2-Amino-5-methoxybenzaldehyde typically rely on a series of well-understood and optimized chemical transformations. These pathways often begin with readily available precursors and involve sequential reactions to introduce and modify the necessary functional groups on the aromatic ring.
Multistep Synthesis from Precursors
A well-documented and reliable method for synthesizing this compound involves a two-step sequence starting from 5-hydroxy-2-nitrobenzaldehyde. rsc.org This approach is advantageous as it builds the molecule by first establishing the methoxy (B1213986) and nitro groups, followed by the reduction of the nitro group to the desired amine.
The first step is the methylation of the hydroxyl group of the precursor. 5-Hydroxy-2-nitrobenzaldehyde is treated with an alkylating agent, such as methyl iodide, in the presence of a weak base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This reaction proceeds via a Williamson ether synthesis mechanism to yield 5-methoxy-2-nitrobenzaldehyde (B189176) with high efficiency. rsc.org
The subsequent step involves the reduction of the nitro group to an amino group, a critical transformation to yield the final product. This is detailed further in the following section.
Nitration-Reduction Sequences for Amino Group Introduction
The introduction of the amino group is most commonly achieved through the reduction of a corresponding nitro-aromatic precursor. Following the methylation step described previously, 5-methoxy-2-nitrobenzaldehyde is converted to this compound. rsc.org A standard and effective method for this transformation is the use of a metal in an acidic medium. rsc.org
Specifically, the reduction can be carried out using iron powder in a mixture of ethanol (B145695) and water, with a catalytic amount of concentrated hydrochloric acid. rsc.org The reaction mixture is heated at reflux for a couple of hours. Under these conditions, the nitro group is selectively reduced to the primary amine, yielding this compound. rsc.org This method is a staple in organic synthesis due to its reliability and the relatively low cost of the reagents.
Other established reducing agents can also be employed for this type of transformation, although specific yields for the synthesis of this compound may vary. These alternatives offer different levels of selectivity and reactivity.
| Reducing System | Typical Substrate | Solvent/Conditions | Notes | Reference |
|---|---|---|---|---|
| Fe / HCl | 5-methoxy-2-nitrobenzaldehyde | EtOH/H₂O, reflux | Yield of 60% reported for the target compound. | rsc.org |
| Fe powder / aq. HCl | 1-(2-nitro-5-methoxyphenyl)ethanone | Aqueous HCl, RT to reflux | Commonly used for reducing nitro groups on aromatic rings. | researchgate.net |
| SnCl₂·2H₂O | Nitroarenes | Ethanol, reflux | A classic method for nitro group reduction. | orgsyn.org |
| H₂ / Pd/C | Nitroarenes | Ethanol or Methanol | Catalytic hydrogenation is often a clean and high-yielding method. | researchgate.net |
Selective Demethylation Approaches
In synthetic strategies that might start from more substituted precursors like 2,5-dimethoxyaniline (B66101) or its derivatives, selective demethylation can be a key step. The challenge lies in removing one specific methoxy group while leaving others intact. The methoxy group at the 5-position is para to the amino group, while a hypothetical methoxy group at the 2-position would be ortho. This electronic and steric difference can sometimes be exploited for selective reactions.
Reagents like boron trichloride (B1173362) (BCl₃) are known to be effective for the cleavage of aryl methyl ethers. iastate.edu Another approach involves using aluminum chloride in combination with a scavenger like N,N-dimethylaniline, which has been shown to be effective for poly-O-demethylation of various aromatic methoxy compounds. google.comgoogle.com For quinoline (B57606) systems, dry hydrogen chloride gas in di-isopropyl ether has been used for selective demethylation at the 4-position. herts.ac.uk However, applying these methods to achieve selective demethylation for a direct synthesis of this compound from a dimethoxy precursor requires careful optimization to avoid unwanted side reactions or complete demethylation.
Innovative Synthetic Protocols and Reaction Conditions
Modern synthetic chemistry emphasizes the development of more efficient, faster, and environmentally friendly methods. For the synthesis of this compound and related compounds, several innovative protocols have been explored.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields. The formylation of anilines, a potential step in an alternative synthesis of the target molecule, can be significantly enhanced using microwave irradiation. For instance, the formylation of various aniline (B41778) derivatives has been achieved rapidly and in high yields using a heterogeneous system of formic acid on silica (B1680970) gel under solvent-free, microwave-assisted conditions. prepchem.comresearchgate.net
Another advanced microwave-assisted protocol for the N-formylation of amines utilizes a novel formylating agent, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, which provides N-formylated products under metal-free and mild conditions with short reaction times. wikipedia.org These methods suggest that a microwave-assisted formylation of p-anisidine (B42471) could be a viable and rapid entry point to an intermediate that could then be further elaborated to this compound.
| Reaction Type | Reagents/Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| N-Formylation of Anilines | HCOOH / SiO₂ | Microwave, solvent-free, <10 min | Rapid, high yield, green technology. | prepchem.comresearchgate.net |
| Chemoselective N-Formylation | 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide / Et₃N | Microwave, THF, 70 °C, 20 min | Metal-free, mild conditions, broad scope. | wikipedia.org |
| Synthesis of Thiazolidinones | Various secondary amines | Microwave, open vessel, 80-150 W, 20-60 min | Shortened reaction times compared to conventional heating. | nih.gov |
Environmentally Benign and Green Chemistry Methodologies
In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize waste, avoid hazardous solvents, and use less toxic reagents. For reactions relevant to the synthesis of this compound, several environmentally benign alternatives have been reported.
One such approach is the solvent-free N-formylation of aromatic amines. This can be achieved by simply refluxing the amine with formic acid, eliminating the need for an organic solvent and simplifying the workup procedure. researchgate.net Another sustainable approach involves the use of carbon dioxide (CO₂) as a C1 source for N-formylation. A catalyst-free method using sodium borohydride (B1222165) and CO₂ gas in a formamide-based solvent has been developed for the N-formylation of aromatic and aliphatic amines. rsc.org This method is notable for its use of a renewable carbon source and the absence of a catalyst. rsc.org
| Methodology | Key Reagents | Conditions | Green Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free N-Formylation | Formic acid | Reflux, 1 hr | Eliminates organic solvent, simple setup. | researchgate.net |
| Reductive Formylation with CO₂ | CO₂, NaBH₄ | Formamide solvent, RT, 24 hr | Utilizes CO₂, catalyst-free. | rsc.org |
| Formylation in Deep Eutectic Solvent | Formamide, [ChCl][ZnCl₂]₂ | 80 °C, 3.5 hr | Use of a reusable and biodegradable solvent/catalyst system. | ias.ac.in |
Preparation of Substituted Analogs and Precursors
The synthesis of derivatives of this compound and the strategic functionalization of its precursors are pivotal for creating a diverse range of molecular architectures for various research applications. Methodologies often focus on the regioselective introduction of substituents onto the aromatic ring, either by direct modification of the core structure or by building the molecule from pre-functionalized precursors.
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms (F, Cl, Br, I) to the this compound scaffold is a key strategy for modulating its electronic properties and reactivity. These halogenated analogs serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions.
One common pathway to a halogenated derivative, such as 2-amino-4-chloro-5-methoxybenzaldehyde, involves a multi-step sequence starting from a pre-halogenated precursor. A typical route may begin with the nitration of a suitable methoxyaniline derivative, followed by the reduction of the nitro group to an amine, and concluding with formylation to introduce the aldehyde group.
Direct halogenation of the aniline ring system is another effective approach. Reagents like N-bromosuccinimide (NBS) are used for selective bromination. To achieve regioselectivity and avoid unwanted side products, reaction conditions such as temperature and solvent must be carefully controlled. For instance, bromination is often carried out at low temperatures (0–5°C) in a solvent like dichloromethane. For the synthesis of a broader range of halogenated compounds, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) are employed for chlorination and iodination, respectively, via electrophilic aromatic substitution. sioc-journal.cn
A one-pot synthesis method has been reported for producing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves cyclization, aminolysis, and finally, electrophilic aromatic substitution with NCS, NBS, or NIS to yield the halogenated products with high efficiency. sioc-journal.cn This strategy highlights an efficient route that minimizes the need for isolating intermediates. sioc-journal.cn
Table 1: Reagents for Halogenation
| Halogen | Reagent | Abbreviation |
|---|---|---|
| Chlorine | N-chlorosuccinimide | NCS |
| Bromine | N-bromosuccinimide | NBS |
Functionalization of Aromatic Ring Systems Prior to Aldehyde or Amino Group Introduction
A strategic approach to synthesizing complex derivatives involves the functionalization of a simpler aromatic precursor, such as 4-methoxyaniline, before the key amino and aldehyde groups are introduced or modified. This allows for greater control over the placement of various substituents.
A common tactic involves the protection of the highly reactive amino group to prevent unwanted side reactions during subsequent functionalization steps. The amino group of 4-methoxyaniline, for example, can be protected by acetylation with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This protected intermediate is more stable and allows for controlled halogenation of the aromatic ring. Following halogenation, the acetyl group can be removed through hydrolysis to regenerate the free amine.
Direct halogenation of unprotected anilines is also possible under specific conditions. For example, regioselective para-chlorination and bromination of aniline analogues can be achieved using copper(II) halides (CuCl₂ or CuBr₂) in an ionic liquid. beilstein-journals.org This method has been shown to be effective for a range of 2- or 3-mono-substituted anilines, providing the desired 4-halo products in high yields. beilstein-journals.org However, for 4-substituted anilines like 4-methoxyaniline, this specific method did not yield chlorinated products, indicating that the substitution pattern significantly influences the reaction's outcome. beilstein-journals.org
Once the aromatic ring is appropriately functionalized with halogens or other groups, the final step is often the introduction of the aldehyde group (formylation). Several methods exist for formylation:
Lithiation and Quench: This involves treating the substrate with an organolithium reagent (like n-butyllithium) followed by quenching the resulting lithiated species with an electrophilic formylating agent such as dimethylformamide (DMF). commonorganicchemistry.com
Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., TiCl₄ or SnCl₄) to formylate aromatic rings. commonorganicchemistry.com
Formic Acid Methods: Formylation can be achieved using formic acid, sometimes in the presence of a catalyst or in specific solvents like polyethylene (B3416737) glycol. nih.gov These conditions often tolerate a variety of functional groups, including halogens. nih.gov
The choice of synthetic strategy—direct functionalization versus building from a pre-functionalized precursor—depends on the desired substitution pattern, the availability of starting materials, and the required regioselectivity.
Table 2: Common Synthetic Steps for Precursor Functionalization
| Step | Description | Common Reagents |
|---|---|---|
| Protection | Masking the reactive amino group. | Acetic anhydride |
| Halogenation | Introducing a halogen atom onto the aromatic ring. | Br₂ in acetic acid, NBS, CuCl₂ |
| Deprotection | Removing the protecting group to restore the amine. | HCl, NaOH |
| Formylation | Introducing the aldehyde group. | DMF, Dichloromethyl methyl ether, Formic acid |
Chemical Reactivity and Mechanistic Pathways of 2 Amino 5 Methoxybenzaldehyde and Its Derivatives
Elucidation of Reaction Mechanisms
The reactivity of 2-Amino-5-methoxybenzaldehyde is governed by the interplay of its three functional components: the aromatic ring, the amino group, and the aldehyde moiety. The electron-donating properties of the amino and methoxy (B1213986) substituents enrich the benzene (B151609) ring, influencing its participation in electrophilic substitution reactions. Concurrently, the aldehyde group provides a site for nucleophilic attack, and the combination of the ortho-amino group and the aldehyde function allows for various cyclization pathways.
Nucleophilic Addition Reactions of the Aldehyde Moiety
The primary reaction pathway for the aldehyde group in this compound is nucleophilic addition. The carbonyl group (C=O) is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. chemguide.co.uk The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate is then typically protonated by an acid or solvent to yield an alcohol product. libretexts.orgpressbooks.pub
The mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. This step results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or a dilute acid, yielding the final alcohol product. pressbooks.pub
For this compound, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups increases the electron density on the aromatic ring. Through resonance, this effect extends to the carbonyl carbon, reducing its electrophilicity (partial positive charge). ncert.nic.in Consequently, this compound is generally less reactive towards nucleophiles than unsubstituted benzaldehyde (B42025) or benzaldehydes bearing electron-withdrawing groups. ncert.nic.inlearncbse.in
| Substituted Benzaldehyde | Substituent Effect | Relative Reactivity Toward Nucleophilic Addition |
|---|---|---|
| p-Nitrobenzaldehyde | Strongly electron-withdrawing (-NO₂) | Highest |
| Benzaldehyde | None | High |
| p-Tolualdehyde | Weakly electron-donating (-CH₃) | Moderate |
| This compound | Strongly electron-donating (-NH₂, -OCH₃) | Low |
Electrophilic Aromatic Substitution Reactions of the Amino Group
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The mechanism involves the attack of the nucleophilic aromatic ring on a strong electrophile (E⁺), leading to a resonance-stabilized carbocation known as an arenium ion or sigma complex. total-synthesis.commasterorganicchemistry.com Aromaticity is restored in the final step by the loss of a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com
The regioselectivity of EAS on a substituted benzene ring is dictated by the nature of the existing substituent. vanderbilt.edu In this compound, both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups (EDGs) and are classified as activating ortho-, para-directors. vanderbilt.eduyoutube.com They increase the nucleophilicity of the ring, making it more reactive than benzene itself. mnstate.edu The amino group is a stronger activating group than the methoxy group.
The directing effects of these two groups determine the positions for subsequent substitution:
Amino group (-NH₂ at C2): Directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions. Since C1 and C5 are already substituted, it strongly activates the C3 position.
Methoxy group (-OCH₃ at C5): Directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions. Since C2 is substituted, it activates the C4 and C6 positions.
The combined influence of these groups makes positions C3, C4, and C6 the most probable sites for electrophilic attack. The strong activating effect of the amino group makes position C3 particularly favorable. However, the precise outcome can be influenced by steric hindrance and the specific reaction conditions.
| Position on Ring | Influence from -NH₂ group (at C2) | Influence from -OCH₃ group (at C5) | Overall Activation for EAS |
|---|---|---|---|
| C3 | Ortho (Activating) | Meta (Neutral) | Strongly Activated |
| C4 | Meta (Neutral) | Ortho (Activating) | Activated |
| C6 | Para (relative to C1, activated by -NH₂) | Ortho (Activating) | Activated |
Condensation Reactions and Imine Formation
A key reaction of this compound involves condensation with primary amines to form imines, also known as Schiff bases. semanticscholar.org This reaction is a cornerstone of organic synthesis, providing a pathway to molecules with a carbon-nitrogen double bond (C=N). masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Schiff Base Synthesis
The formation of an imine is a reversible nucleophilic addition-elimination reaction. masterorganicchemistry.comresearchgate.net The mechanism begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. masterorganicchemistry.com This is followed by an acid-catalyzed dehydration step, where a molecule of water is eliminated to form the C=N double bond of the imine. masterorganicchemistry.comyoutube.com
Influence of Steric and Electronic Factors on Reactivity
Both steric and electronic factors significantly influence the rate and equilibrium of imine formation. ncert.nic.in
Electronic Factors: As previously discussed, the electron-donating amino and methoxy groups in this compound decrease the electrophilicity of the carbonyl carbon. learncbse.in This deactivation makes the initial nucleophilic attack by the amine slower compared to benzaldehyde itself or derivatives with electron-withdrawing groups (e.g., p-nitrobenzaldehyde). learncbse.in Electron-donating groups on the aldehyde decrease the equilibrium constant for imine formation.
Steric Factors: Aldehydes are sterically less hindered than ketones and thus more reactive in nucleophilic addition reactions. ncert.nic.in In this compound, the amino group is in the ortho position relative to the aldehyde. This proximity can cause some steric hindrance, potentially impeding the approach of the nucleophilic amine to the carbonyl carbon and slowing the reaction rate compared to a para-substituted analogue.
Cyclization Reactions for Heterocycle Formation
The presence of both an amino group and an aldehyde group on the same aromatic ring makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular or intermolecular cyclization reactions. frontiersin.orgnih.gov
Quinoline (B57606) Synthesis (Friedländer Annulation): The Friedländer synthesis is a widely used method for constructing quinoline rings. It involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene ketone. nih.govmdpi.com The reaction is typically catalyzed by a base or an acid and proceeds through an initial aldol condensation followed by cyclization and dehydration to form the aromatic quinoline system. nih.govresearchgate.net Using this compound in this reaction would lead to the formation of 6-methoxyquinolines, a scaffold present in many biologically active compounds.
Benzodiazepine Synthesis: 1,5-Benzodiazepines are seven-membered heterocyclic compounds commonly synthesized by the condensation of an o-phenylenediamine with two equivalents of a ketone or aldehyde. nih.govresearchgate.net While this compound is not an o-phenylenediamine, it can serve as a key building block in related cyclizations. For example, reaction with a 2-aminoaryl ketone could potentially lead to the formation of a benzodiazepine ring system through a series of condensation and cyclization steps. nih.govwum.edu.pl
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde, followed by a ring-closing electrophilic aromatic substitution. wikipedia.orgjk-sci.com This reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. ebrary.netmdpi.com In this context, this compound would act as the aldehyde component. The highly activated aromatic ring of the β-arylethylamine would be the nucleophile for the cyclization step. The presence of the amino and methoxy groups on the aldehyde component could influence the reactivity and electronic properties of the intermediate iminium ion. wikipedia.org
Synthesis of Benzoxazole and Benzothiazole Derivatives
The formation of benzoxazole and benzothiazole scaffolds often involves the condensation of an ortho-substituted aniline (B41778) with a carbonyl compound. In this context, this compound can serve as the aldehyde component, reacting with 2-aminophenols or 2-aminothiophenols to yield the respective heterocyclic derivatives.
The general mechanism for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with an aldehyde. unb.ca The reaction is typically catalyzed by acid and proceeds through the initial formation of a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the imine carbon, and subsequent dehydration leads to the aromatic benzoxazole ring. Various catalysts, including samarium triflate and molecular iodine, have been employed to facilitate this transformation under mild conditions. wikipedia.org
Similarly, the synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation of 2-aminothiophenol with an aldehyde. researchgate.net The mechanistic pathway is analogous to benzoxazole formation. The reaction begins with the formation of a Schiff base from the aldehyde (this compound) and the amino group of 2-aminothiophenol. The crucial step is the subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon, followed by an oxidative cyclization or dehydration to afford the stable benzothiazole ring system. nih.gov A plausible mechanism involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl group of the aldehyde, forming an intermediate which then cyclizes. Finally, air oxidation of the cyclized intermediate furnishes the benzothiazole derivative. nih.gov
Table 1: Catalysts and Conditions for Benzoxazole/Benzothiazole Synthesis from Aldehydes
| Heterocycle | Reactants | Catalyst/Conditions | Reference |
| Benzoxazole | 2-Aminophenol + Aldehyde | Samarium triflate, aqueous medium | wikipedia.org |
| Benzoxazole | 2-Aminophenol + Aldehyde | Brønsted acidic ionic liquid gel, solvent-free, 130 °C | scialert.net |
| Benzothiazole | 2-Aminothiophenol + Aldehyde | H₂O₂/HCl, ethanol (B145695), room temperature | researchgate.net |
| Benzothiazole | 2-Aminothiophenol + Aldehyde | Iodine, DMF | organic-chemistry.org |
Pathways to Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyridines, Pyrimidines)
This compound is a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles, most notably quinolines, via the Friedländer annulation. The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). unb.ca
The reaction mechanism can proceed through two primary pathways. In the first, an initial aldol condensation occurs between the enolate of the active methylene (B1212753) compound and the aldehyde group of this compound. The resulting aldol adduct then undergoes cyclization via Schiff base formation between the amino group and the ketone, followed by dehydration to yield the quinoline. unb.ca Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the ketone, followed by an intramolecular aldol-type condensation and subsequent elimination of water to form the aromatic quinoline ring. unb.ca This reaction can be catalyzed by acids or bases. organic-chemistry.org
A significant challenge in the Friedländer synthesis is the limited availability of substituted 2-aminobenzaldehydes. libretexts.org To circumvent this, domino reactions have been developed. For instance, 5-methoxy-2-nitrobenzaldehyde (B189176) can be reduced in situ using iron powder in acetic acid to generate this compound. This freshly formed aminobenzaldehyde then immediately undergoes the Friedländer condensation with an active methylene compound present in the same reaction vessel, providing a high-yield, one-pot synthesis of 6-methoxyquinoline derivatives. libretexts.org
Table 2: Examples of Friedländer Synthesis for Quinolines
| 2-Aminoaryl Aldehyde Component | Active Methylene Component | Product Type | Key Features | Reference |
| This compound (from nitro precursor) | Active methylene compounds (AMCs) | Substituted 6-methoxyquinolines | Domino nitro reduction-Friedländer reaction | libretexts.org |
| 2-Aminobenzaldehyde | Ketones with α-methylene group | 2,3-Disubstituted quinolines | Classic acid or base-catalyzed condensation | unb.caorganic-chemistry.org |
While direct pathways from this compound to pyridines and pyrimidines are less commonly reported, its functional groups offer potential for such transformations through more complex, multi-step synthetic sequences.
Cascade Cyclization and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single operation, which enhances synthetic efficiency by avoiding the isolation of intermediates. tarjomeplus.com While direct participation of this compound in a cascade cyclization is not extensively documented, its derivatives are employed in synthesizing precursors for such reactions. For example, 2-bromo-5-methoxybenzaldehyde serves as a starting material for the synthesis of o-(2-acyl-1-ethynyl)benzaldehydes, which subsequently undergo cascade cyclizations with amino acids to form complex fused heterocyclic systems like indeno[2,1-c]pyran-3-ones. tarjomeplus.com
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. nih.gov The aldehyde functionality of this compound makes it a suitable candidate for various MCRs. For instance, it could theoretically serve as the aldehyde component in the Biginelli reaction with a β-dicarbonyl compound and urea (or thiourea) to produce dihydropyrimidinones, or in the Ugi four-component reaction involving an amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamides. researchgate.net These reactions offer a powerful strategy for rapidly generating libraries of complex molecules with high structural diversity. nih.gov
Oxidation and Reduction Reactions of the Functional Groups
The two primary functional groups of this compound, the aldehyde and the amino group, can undergo a variety of oxidation and reduction reactions.
The aldehyde group is readily reduced to a primary alcohol, yielding (2-Amino-5-methoxyphenyl)methanol. This transformation can be achieved using a range of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent. Catalytic hydrogenation, employing hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is also a highly effective method. thieme-connect.de Chemoselective reduction of the aldehyde in the presence of other reducible groups is a key consideration, and various catalytic systems have been developed to achieve this. For example, ruthenium pincer complexes have been shown to catalyze the chemoselective transfer hydrogenation of aldehydes to alcohols using ammonium formate as the hydrogen source. scispace.com
Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 2-Amino-5-methoxybenzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are effective for this transformation. Milder oxidants can also be used, depending on the desired reaction conditions and substrate tolerance.
The amino group on the aromatic ring is typically introduced by the reduction of a nitro group. The common precursor, 2-nitro-5-methoxybenzaldehyde, can be reduced to this compound using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using metals in acidic media, like iron in acetic acid (Fe/AcOH). nih.gov This reduction is a crucial step in many synthetic routes that utilize the target compound.
Diazotization and Coupling Reactions
The primary aromatic amino group of this compound allows it to undergo diazotization, a reaction that converts it into a diazonium salt. This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.ca The resulting 5-methoxy-2-formylbenzenediazonium salt is a highly versatile intermediate.
Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds in a process known as azo coupling. wikipedia.org This is an electrophilic aromatic substitution reaction where the activated aromatic compound acts as the nucleophile. wikipedia.org Typical coupling partners include phenols and anilines. The coupling reaction with phenols is generally carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. libretexts.org
The reaction of the 5-methoxy-2-formylbenzenediazonium salt with a coupling partner, such as 2-naphthol, would result in the formation of a highly conjugated azo compound. These azo compounds are often intensely colored and form the basis of a large class of synthetic dyes, known as azo dyes. libretexts.org The specific color of the resulting dye depends on the extended conjugation of the final molecule, including the nature of the aromatic rings and any substituents present. unb.ca
Derivatization and Functionalization Strategies of 2 Amino 5 Methoxybenzaldehyde
Design and Synthesis of Schiff Base Ligands
The versatile chemical scaffold of 2-Amino-5-methoxybenzaldehyde serves as a valuable precursor in the synthesis of Schiff base ligands. These ligands are readily prepared through the condensation reaction between the primary amino group of this compound and a variety of carbonyl compounds. nih.gov The resulting imine or azomethine group (C=N) is a key feature of Schiff bases, enabling them to act as effective chelating agents for a wide range of metal ions. nih.govmdpi.com
Ligands with Diverse Donor Sets (e.g., N, O, S)
The strategic incorporation of different donor atoms such as nitrogen, oxygen, and sulfur into the Schiff base framework allows for the fine-tuning of the ligand's coordination properties. This is typically achieved by reacting this compound with aldehydes or ketones that contain these heteroatoms. For instance, condensation with salicylaldehyde (B1680747) derivatives introduces an oxygen donor atom, while reaction with thiophene-2-carboxaldehyde incorporates a sulfur donor. This diversity in donor sets influences the stability, geometry, and electronic properties of the subsequent metal complexes.
The synthesis of these ligands is often a straightforward one-pot reaction, frequently carried out in an alcoholic solvent and sometimes catalyzed by a few drops of acid. The general synthetic approach involves mixing equimolar amounts of this compound and the desired carbonyl compound, followed by refluxing the mixture for a period. The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.
Structural Diversification via Aromatic and Heteroaromatic Amines
While the primary focus is on derivatizing the aldehyde, it's important to note that structural diversification can also be achieved by varying the amine component. In the broader context of Schiff base synthesis, the reaction of an aldehyde with various aromatic and heteroaromatic amines leads to a vast library of ligands with distinct steric and electronic properties. mdpi.com For instance, reacting a functionalized benzaldehyde (B42025) with aromatic amines like aniline (B41778) or its substituted derivatives, or with heteroaromatic amines such as 2-aminopyridine (B139424) or 2-aminobenzothiazole, results in Schiff bases with different coordination capabilities and potential applications. nveo.orgresearchgate.net This structural variety is crucial for developing ligands with specific affinities for certain metal ions and for designing metal complexes with desired geometries and functionalities.
Complexation with Metal Ions
Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metal ions. nih.gov The coordination typically involves the nitrogen atom of the azomethine group and another donor atom present in the ligand, forming a chelate ring that enhances the stability of the complex.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with these Schiff base ligands is generally achieved by reacting the pre-synthesized ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often ethanol (B145695) or methanol. yu.edu.jojocpr.com The reaction mixture is typically heated to facilitate the complexation process. The resulting metal complexes often precipitate out of the solution and can be isolated by filtration, washed, and dried.
These newly synthesized complexes are then thoroughly characterized using a range of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. yu.edu.jo Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A noticeable shift in the vibrational frequency of the C=N (azomethine) group in the complex compared to the free ligand is a strong indication of coordination. Furthermore, the appearance of new bands in the far-IR region can be attributed to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. Other techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and thermal analysis are also employed to elucidate the structure and properties of the complexes. yu.edu.jo
| Complex | Metal Ion | Ligand | Stoichiometry (M:L) | Color | Melting Point (°C) |
| Complex A | Cu(II) | Schiff base of this compound and Salicylaldehyde | 1:2 | Green | >300 |
| Complex B | Ni(II) | Schiff base of this compound and 2-aminothiophenol | 1:2 | Red-brown | 280-285 (decomposes) |
| Complex C | Co(II) | Schiff base of this compound and 2-aminophenol | 1:2 | Dark brown | >300 |
| Complex D | Zn(II) | Schiff base of this compound and Glycine | 1:2 | Pale yellow | 250-255 (decomposes) |
Coordination Geometries and Electronic Structures of Metal Complexes
The coordination geometry of the metal ion in these complexes is determined by several factors, including the nature of the metal ion, the denticity of the Schiff base ligand, and the steric constraints imposed by the ligand framework. Common coordination geometries observed for transition metal complexes of bidentate Schiff bases include tetrahedral, square planar, and octahedral.
For instance, Cu(II) complexes often exhibit a distorted square planar or tetrahedral geometry, while Ni(II) complexes can be either square planar (diamagnetic) or octahedral (paramagnetic). The electronic structure of these complexes is investigated using techniques like UV-Visible spectroscopy, which provides information about the d-d electronic transitions within the metal ion's d-orbitals. These transitions are sensitive to the coordination environment and can help in assigning the geometry of the complex. Magnetic susceptibility measurements further aid in determining the geometry and the oxidation state of the central metal ion by providing information about the number of unpaired electrons. yu.edu.jo
Synthesis of Advanced Heterocyclic Compounds and Scaffolds
Beyond their use as ligands, derivatives of this compound are valuable building blocks for the synthesis of more complex heterocyclic compounds. The presence of both an amino and a formyl group in the starting material, or in its Schiff base derivatives, allows for a variety of cyclization reactions to form five, six, or even seven-membered heterocyclic rings.
For example, the reaction of Schiff bases derived from this compound with reagents like chloroacetyl chloride can lead to the formation of azetidinone (β-lactam) rings. researchgate.net Furthermore, condensation reactions with compounds containing active methylene (B1212753) groups can be employed to construct various heterocyclic systems. The specific reaction conditions and the choice of the cyclizing agent determine the nature of the resulting heterocyclic scaffold. These advanced heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. nveo.orgresearchgate.net
Thiazolidinone and Thiazole (B1198619) Derivatives
The synthesis of thiazolidinone and thiazole derivatives often involves the reaction of an aldehyde with a compound containing a thiol group and an amine. While direct synthesis from this compound can be complex due to the presence of the amino group on the aldehyde-bearing ring, its derivatives are valuable intermediates. The general strategies for the synthesis of these heterocyclic systems can be adapted for precursors derived from this compound.
One common method for the synthesis of 4-thiazolidinones involves the cyclocondensation of an imine (Schiff base) with a mercaptoacetic acid. A potential synthetic route could involve the initial reaction of this compound with a primary amine to form the corresponding Schiff base, which can then undergo cyclization.
Another important class of related heterocycles, thiazoles, can be synthesized through the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thioamide. derpharmachemica.com While not a direct derivatization of the aldehyde, intermediates derived from this compound could be utilized in such synthetic pathways.
The Knoevenagel condensation is another relevant reaction for the synthesis of certain thiazolidinone derivatives. mdpi.com For instance, the condensation of a thiazolidine-2,4-dione with an aromatic aldehyde, such as a derivative of this compound, in the presence of a basic catalyst can yield 5-arylidenethiazolidine-2,4-dione derivatives. mdpi.com
Table 1: General Synthetic Strategies for Thiazolidinone and Thiazole Derivatives
| Derivative Class | General Synthetic Method | Key Reactants | Potential Role of this compound |
| 4-Thiazolidinones | Cyclocondensation | Imine (from an aldehyde), Mercaptoacetic acid | As a precursor to the imine |
| Thiazoles | Hantzsch Synthesis | α-Haloketone, Thioamide | As a precursor to a more complex thioamide or related intermediate |
| 5-Arylidene-thiazolidine-2,4-diones | Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic aldehyde | As the aromatic aldehyde component |
Benzoxepines and Related Fused Ring Systems
Benzoxepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to an oxepine ring. Certain derivatives of this class have shown pharmacological activity. google.com The synthesis of substituted benzoxepines can be achieved through multi-step reaction sequences starting from functionalized phenols.
A one-pot synthesis for 5-amino-substituted 2,5-dihydro-1-benzoxepines has been developed, which involves a thermally mediated Overman rearrangement and a ring-closing metathesis reaction. acs.org This strategy commences with a 2-hydroxybenzaldehyde derivative. acs.org For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be allylated to form 2-allyloxy-5-methoxybenzaldehyde. acs.org This intermediate can then be converted to an allylic trichloroacetimidate, which subsequently undergoes the one-pot Overman rearrangement and ring-closing metathesis to yield the desired 5-amino-2,5-dihydro-1-benzoxepine. acs.org
While this synthesis starts with the 2-hydroxy analogue, it highlights a viable pathway for the formation of benzoxepine (B8326511) scaffolds with a substitution pattern that could be accessed from this compound through appropriate functional group interconversions.
Table 2: Key Steps in a Potential Benzoxepine Synthesis
| Step | Reaction | Starting Material (Example) | Intermediate/Product |
| 1 | Allylation | 2-Hydroxy-5-methoxybenzaldehyde | 2-Allyloxy-5-methoxybenzaldehyde |
| 2 | Conversion to Allylic Alcohol | 2-Allyloxy-5-methoxybenzaldehyde | (E)-3-(2-(allyloxy)-5-methoxyphenyl)prop-2-en-1-ol |
| 3 | Imidate Formation | Allylic Alcohol | Allylic trichloroacetimidate |
| 4 | One-Pot Overman Rearrangement & Ring-Closing Metathesis | Allylic trichloroacetimidate | 5-Amino-2,5-dihydro-1-benzoxepine derivative |
Functionalization for Supramolecular Assembly
The functional groups of this compound, namely the amino, methoxy (B1213986), and aldehyde moieties, are all capable of participating in non-covalent interactions, making its derivatives interesting candidates for crystal engineering and the design of supramolecular assemblies.
The amino group can act as a hydrogen bond donor, while the aldehyde and methoxy oxygen atoms can act as hydrogen bond acceptors. These interactions can direct the formation of specific, predictable patterns in the solid state, such as chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net
Functionalization of the aldehyde group, for example, through the formation of imines (Schiff bases), can introduce additional hydrogen bonding sites and aromatic rings, which can participate in π-π stacking interactions. These interactions, in conjunction with hydrogen bonding, can play a crucial role in the organization of molecules in the crystalline state.
Similarly, derivatization of the amino group could be used to introduce other functional moieties that can steer the supramolecular assembly. The interplay of various weak interactions, such as N-H···O, C-H···O, and π-π stacking, is fundamental in the formation of the final supramolecular architecture. researchgate.netresearchgate.net The study of these interactions in derivatives of this compound can provide insights into the design of new materials with specific solid-state structures and properties.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and structural framework can be established.
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of 2-Amino-5-methoxybenzaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the amino protons. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing effect of the aldehyde (-CHO) group, significantly influence the chemical shifts of the aromatic protons.
The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy group protons will also present as a sharp singlet, but much further upfield, around 3.8 ppm. The amino group protons often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is generally expected in the 4.0-6.0 ppm range.
The three aromatic protons will exhibit specific splitting patterns based on their positions and coupling with neighboring protons.
H6 : This proton is ortho to the electron-donating amino group and meta to the methoxy group. It is expected to appear as a doublet.
H4 : Positioned between the methoxy group and a hydrogen (H3), this proton is expected to be a doublet of doublets.
H3 : Being ortho to the aldehyde group, this proton will be the most deshielded of the aromatic protons and will likely appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | ~9.8 | s (singlet) | - |
| -NH₂ | ~4.0-6.0 | br s (broad singlet) | - |
| -OCH₃ | ~3.8 | s (singlet) | - |
| Ar-H3 | ~7.2 | d (doublet) | ~2.5 |
| Ar-H4 | ~6.9 | dd (doublet of doublets) | ~8.5, 2.5 |
| Ar-H6 | ~6.7 | d (doublet) | ~8.5 |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (>190 ppm). The aromatic carbons attached to the electronegative oxygen and nitrogen atoms (C2 and C5) will also be downfield relative to the other ring carbons, while the carbon of the methoxy group will appear upfield (~55-56 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | ~192 |
| C5 (-OCH₃) | ~155 |
| C2 (-NH₂) | ~148 |
| C1 (-CHO) | ~120 |
| C6 | ~118 |
| C4 | ~115 |
| C3 | ~114 |
| -OCH₃ | ~56 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the H4 and H3 protons, and another between the H4 and H6 protons, confirming their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. chemicalbook.com It would show cross-peaks between H3 and C3, H4 and C4, H6 and C6, and the methoxy protons with the methoxy carbon. This allows for the direct assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com This is crucial for piecing together the molecular skeleton. Key expected correlations include the aldehyde proton showing a cross-peak to C1 and C2, and the methoxy protons correlating with C5.
Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly sensitive to polar bonds. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the aldehyde is a strong, sharp band expected around 1670-1690 cm⁻¹. Other key vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methoxy group just below 3000 cm⁻¹, and C-O stretching for the ether linkage around 1250 cm⁻¹.
Fourier-Transform Raman (FT-Raman) Spectroscopy is complementary to FT-IR, being more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring C=C stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, would be prominent in the FT-Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium (doublet) |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H (-OCH₃) | C-H Stretch | 2850-2960 | Medium |
| Aldehyde (-CHO) | C=O Stretch | 1670-1690 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium-Strong |
| Aryl Ether (C-O-C) | C-O Stretch | ~1250 (asymmetric) | Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzaldehyde (B42025) moiety acts as the primary chromophore. The presence of the amino and methoxy groups as powerful auxochromes (color-enhancing groups) is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated π-system by the lone pair of electrons on the nitrogen and oxygen atoms. Typically, two main absorption bands, corresponding to π→π* and n→π* transitions, would be expected.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of approximately 151.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 151. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl radical (M-29).
[M]⁺ (m/z 151): The molecular ion.
[M-1]⁺ (m/z 150): Loss of the aldehydic hydrogen atom ([M-H]⁺).
[M-29]⁺ (m/z 122): Loss of the formyl radical ([M-CHO]⁺).
[M-30]⁺ (m/z 121): Loss of formaldehyde (B43269) (CH₂O) from the methoxy group is also a possible fragmentation.
Further fragmentation of these primary ions would lead to a complex but interpretable spectrum confirming the presence and arrangement of the functional groups.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Loss From Molecular Ion |
|---|---|---|
| 151 | [C₈H₉NO₂]⁺ | Molecular Ion |
| 150 | [C₈H₈NO₂]⁺ | -H |
| 122 | [C₇H₈NO]⁺ | -CHO |
| 121 | [C₇H₇NO]⁺ | -CH₂O |
X-ray Crystallography for Solid-State Molecular and Crystal Structures
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the conformation of this compound would be dictated by a delicate balance of intramolecular and intermolecular forces. The presence of the amino (-NH2), methoxy (-OCH3), and aldehyde (-CHO) groups on the benzene (B151609) ring suggests a rich tapestry of potential non-covalent interactions that would govern its crystal packing.
Conformational Analysis: The orientation of the aldehyde and methoxy groups relative to the benzene ring and each other is a key conformational feature. In many substituted benzaldehydes, the aldehyde group is found to be coplanar with the benzene ring to maximize π-conjugation. rsc.org The methoxy group also tends to be coplanar with the ring, with the methyl group oriented either towards or away from the adjacent amino group. Steric hindrance between the substituents and electronic effects would play a crucial role in determining the most stable conformation in the crystal lattice.
Intermolecular Interactions:
Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the aldehyde's carbonyl oxygen and the methoxy oxygen are potential hydrogen bond acceptors. researchgate.net It is highly probable that a network of intermolecular hydrogen bonds would be a dominant feature in the crystal packing of this compound. These could involve N-H···O=C interactions between the amino group of one molecule and the aldehyde oxygen of a neighboring molecule, or N-H···O(methoxy) interactions. Such hydrogen bonds are instrumental in forming robust supramolecular architectures, such as chains or sheets. researchgate.net
π-π Stacking: The aromatic nature of the benzene ring makes it susceptible to π-π stacking interactions. acs.org In the crystal lattice, molecules of this compound would likely arrange themselves in a parallel-displaced or T-shaped manner to facilitate these stabilizing interactions between the electron-rich π-systems of adjacent rings. libretexts.orgreddit.com The presence and nature of substituents on the benzene ring can influence the strength and geometry of these stacking interactions. acs.org
A hypothetical arrangement of these interactions is presented in the table below, based on common motifs observed in related structures.
| Interaction Type | Donor | Acceptor | Potential Geometric Arrangement |
| Hydrogen Bonding | Amino Group (N-H) | Aldehyde Oxygen (O=C) | Formation of chains or dimers |
| Hydrogen Bonding | Amino Group (N-H) | Methoxy Oxygen (-OCH₃) | Cross-linking of primary hydrogen-bonded motifs |
| π-π Stacking | Benzene Ring | Benzene Ring | Parallel-displaced stacks of molecules |
Tautomeric Forms in Crystalline State
Tautomerism, the interconversion of structural isomers through proton migration, is a possibility for this compound, specifically imine-enamine tautomerism. The common form is the amino-aldehyde tautomer. However, a shift of a proton from the nitrogen to the aldehyde oxygen could, in principle, lead to the formation of a quinonoid imine-enol tautomer.
While the amino-aldehyde form is generally the more stable tautomer for aminobenzaldehydes, the specific electronic environment created by the methoxy group and the intermolecular interactions within the crystal lattice could potentially stabilize a particular tautomeric form. wikipedia.org Crystallographic studies of related aminobenzaldehydes have predominantly shown the existence of the amino tautomer in the solid state. Without experimental data for this compound, the presence and stability of any alternative tautomers in the crystalline phase remain a matter of speculation. Spectroscopic techniques, in conjunction with computational modeling, would be necessary to investigate the tautomeric equilibrium of this compound.
Computational Chemistry and Theoretical Investigations of 2 Amino 5 Methoxybenzaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules like 2-Amino-5-methoxybenzaldehyde. This method is favored for its balance of accuracy and computational efficiency, making it well-suited for calculating a range of molecular properties. DFT calculations allow for the prediction of the molecule's electronic structure, vibrational modes, and other key energetic and spectroscopic parameters. Such theoretical calculations are typically performed on an isolated molecule in the gas phase, which may lead to slight deviations from experimental values obtained in solid or solution phases due to intermolecular interactions. dergipark.org.tr
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. dergipark.org.trnih.gov A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. dergipark.org.tr
While specific DFT calculations for this compound are not extensively detailed in the available literature, analysis of closely related benzaldehyde (B42025) derivatives provides valuable insights. For instance, DFT studies on Schiff bases derived from substituted benzaldehydes show that the HOMO and LUMO are often localized across the entire conjugated system. nih.gov In a study of a Schiff base formed from 2-hydroxy-5-methoxybenzaldehyde (B1199172), the HOMO-LUMO gap was calculated to be 0.12935 atomic units (a.u.), with the HOMO and LUMO energies at -0.21428 a.u. and -0.08493 a.u., respectively, using the B3LYP/6–311G(d,p) level of theory. nih.gov
These frontier orbital energies can be used to calculate various quantum chemical parameters that describe a molecule's reactivity. acadpubl.eudergipark.org.tr
Table 1: Quantum Chemical Reactivity Descriptors
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons. |
This table presents the standard formulas used to derive key reactivity parameters from HOMO and LUMO energies.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental data, allowing for a detailed and confident assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations. mdpi.comuc.pt
Excellent agreement between calculated and experimental spectra provides strong validation for the computational model. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to account for the fact that calculations often model a molecule in the gas phase, whereas experiments are typically conducted in the solid state. nih.gov
For example, a study on the related compound 2-methoxybenzaldehyde (B41997) utilized periodic DFT calculations to analyze its Inelastic Neutron Scattering (INS) spectra. mdpi.com The strong correlation between the calculated and experimental spectra allowed for a confident assignment of vibrational modes, including the challenging low-wavenumber vibrations. mdpi.com This approach demonstrates the power of combining computational predictions with experimental spectroscopy to gain a complete understanding of a molecule's vibrational dynamics. mdpi.comuc.pt
Beyond orbital energies and vibrational frequencies, DFT can be used to compute a variety of other important molecular properties. These include thermodynamic parameters such as Gibbs free energy, which can predict the spontaneity of reactions. researchgate.net Additionally, DFT is used to calculate nonlinear optical (NLO) properties, which are important for materials used in optoelectronics. nih.govresearchgate.net The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface. acadpubl.euresearchgate.net The MEP is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. acadpubl.eu
Reaction Mechanism Studies Using DFT
DFT is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govresearchgate.net This allows for a detailed understanding of the reaction pathway at a molecular level.
A key aspect of mechanistic studies is the identification and characterization of transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. researchgate.net
DFT calculations can precisely locate the geometry of a transition state and calculate its energy. nih.gov For example, in the study of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole to form a Schiff base, three distinct transition states were identified corresponding to the initial nucleophilic attack, an internal rearrangement, and the final dehydration step. nih.gov
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, a complete reaction profile can be constructed. This profile elucidates the entire reaction pathway, showing the step-by-step transformation of reactants into products. nih.gov
For reactions involving this compound, such as the formation of Schiff bases or other condensation products, DFT can be used to model the entire process. mdpi.com The calculations would involve the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, followed by the transfer of a proton and the subsequent elimination of a water molecule. nih.gov By calculating the activation energies for each step, the rate-determining step of the reaction can be identified, providing crucial insights into the reaction kinetics. researchgate.net The influence of substituents or solvent effects on the reaction mechanism can also be investigated computationally. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its dynamic behavior and interactions in various environments.
MD simulations can provide valuable information on:
Conformational Analysis: Identifying the most stable conformations of the molecule in different solvents.
Solvation Effects: Understanding how solvent molecules arrange around the this compound molecule and influence its properties.
Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as proteins or nucleic acids, which is crucial for understanding its potential biological activity.
For instance, MD simulations have been successfully employed to study the interactions between similar molecules and proteins, providing insights into binding stability and conformational changes. nih.gov The dynamic behavior of protein-ligand complexes, which can be elucidated through MD simulations, is essential for evaluating the stability of potential drug candidates in a biological environment. nih.gov
Table 1: Potential Applications of MD Simulations for this compound
| Simulation Aspect | Information Gained | Potential Research Context |
| Conformational Sampling | Preferred molecular shapes and flexibility | Understanding receptor binding modes |
| Solvation Free Energy | Stability in different solvents | Predicting solubility and partitioning |
| Ligand-Receptor Dynamics | Stability of binding and key interactions | Drug design and discovery |
Studies on Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon excitation by light. acs.org This process is of significant interest for applications in molecular sensors, laser dyes, and photostabilizers. researchgate.netresearchgate.net The key structural feature for ESIPT is the presence of a proton donor (like a hydroxyl or amino group) and a proton acceptor (like a carbonyl or imino group) in close proximity, allowing for the formation of an intramolecular hydrogen bond.
In this compound, the amino group (-NH2) can act as a proton donor, and the carbonyl oxygen of the aldehyde group (C=O) can act as a proton acceptor. Upon photoexcitation, a proton could potentially transfer from the amino group to the carbonyl oxygen, leading to the formation of a transient tautomer with different electronic and fluorescent properties.
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in investigating ESIPT processes. nih.govrsc.org These calculations can predict:
The strengthening of the intramolecular hydrogen bond in the excited state.
The potential energy surfaces for the proton transfer reaction in both the ground and excited states.
The changes in molecular geometry and electronic structure upon excitation and proton transfer.
While direct ESIPT studies on this compound are limited, research on analogous molecules, such as 4-(diethylamino)-2-hydroxybenzaldehyde, has demonstrated the competition between ESIPT and other photophysical processes like intramolecular charge transfer (ICT). researchgate.netnih.gov In some systems, the presence of an amino group has been shown to influence and potentially hinder the ESIPT process. researchgate.netrsc.org The specific electronic effects of the methoxy (B1213986) and amino groups on the benzaldehyde ring would be a critical factor in determining the efficiency of any potential ESIPT process in this molecule.
Table 2: Key Parameters in Theoretical ESIPT Studies
| Parameter | Significance |
| Ground State (S₀) Geometry | Initial conformation and hydrogen bond length. |
| Excited State (S₁) Geometry | Changes in bond lengths and angles upon excitation. |
| Potential Energy Barrier | The energy required for the proton to transfer in the excited state. |
| Emission Wavelengths | Predicted fluorescence from both the original (enol) and tautomeric (keto) forms. |
Molecular Docking Simulations for Ligand-Target Interactions (if applicable to a specific research context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target. jocpr.com
In a specific research context, such as the development of enzyme inhibitors or receptor antagonists, molecular docking could be applied to this compound to:
Identify Potential Binding Sites: Determine where and how the molecule might bind to a protein of interest.
Predict Binding Affinity: Estimate the strength of the interaction between the molecule and the target, often expressed as a docking score.
Analyze Intermolecular Interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.
For example, if this compound were being investigated as a potential inhibitor of a specific enzyme, docking studies would be performed using the three-dimensional crystal structure of that enzyme. The results would guide further experimental studies and chemical modifications to improve binding affinity and selectivity.
The process involves sampling various conformations of the ligand within the active site of the protein and then using a scoring function to rank them. nih.gov While no specific molecular docking studies featuring this compound are prominently published, the methodology is broadly applicable to this and related small molecules. researchgate.netmdpi.com
Applications in Organic Synthesis and Pharmaceutical Science
Role as a Key Building Block in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Substituted benzaldehydes are fundamental scaffolds in modern organic chemistry, and 2-Amino-5-methoxybenzaldehyde is particularly significant as a precursor for heterocyclic compounds with proven pharmacological importance. researchgate.net A primary application of this compound is in the synthesis of the quinazoline (B50416) core structure. Quinazolines are a privileged class of nitrogen-containing heterocyclic scaffolds found in numerous FDA-approved drugs. google.com The synthesis can be achieved through various methods, often involving the reaction of an ortho-aminobenzaldehyde, such as this compound, with another component like an amine or an amino acid. parchem.com
The resulting quinazoline derivatives exhibit a broad spectrum of biological activities and are central to several therapeutic agents. nih.gov Notable examples of drugs based on the quinazoline framework include:
Prazosin and Doxazosin: Used for treating high blood pressure and benign prostatic hyperplasia. google.com
Erlotinib and Gefitinib: Employed in cancer therapy as tyrosine kinase inhibitors for treating lung and pancreatic cancers. google.com
The presence of the methoxy (B1213986) group on the benzaldehyde (B42025) precursor can influence the physicochemical properties and biological activity of the final API, making this compound a strategic starting material for the development of new therapeutic agents.
Intermediacy in the Synthesis of Agrochemicals and Fine Chemicals
In addition to pharmaceuticals, substituted aromatic compounds are indispensable intermediates in the production of agrochemicals and other fine chemicals. researchgate.net The structural motifs present in this compound are found in various agrochemical classes. For instance, related amino-aromatic compounds like 2-amino-3-methylbenzoic acid are key starting materials for the synthesis of anthranilic diamide (B1670390) insecticides, a class of chemicals that act on insect ryanodine (B192298) receptors. researchgate.net This demonstrates the utility of such substituted aniline (B41778) derivatives in creating complex and effective pesticides.
Furthermore, structurally similar benzaldehydes have shown direct applications in pest control. Research has demonstrated that 2-methoxybenzaldehyde (B41997) possesses potent ant-repellent properties, highlighting the potential for this class of compounds in developing non-toxic pest control solutions. google.com As an intermediate, this compound is also valuable in the fine chemical industry for producing dyes, pigments, and specialty polymers. researchgate.net Its ability to undergo reactions like condensation, oxidation, and nucleophilic addition makes it a versatile component for creating diverse molecular architectures. researchgate.net
Design and Synthesis of Compounds with Potential Bioactivity
The inherent reactivity of this compound makes it an excellent starting point for the design and synthesis of novel molecules with potential biological activities. The amino and aldehyde groups are particularly useful for creating derivatives such as Schiff bases, which are known to possess a wide range of pharmacological effects.
Derivatives of substituted benzaldehydes have been a focus of research for their potential as enzyme inhibitors. The rationale is that the benzaldehyde scaffold can be modified to fit into the active sites of specific enzymes, thereby modulating their activity. While studies specifically on this compound derivatives are emerging, research on closely related structures provides strong evidence of this potential.
For example, compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. nih.govgoogle.com Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been characterized as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Other research has focused on developing dual inhibitors for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. wikipedia.org These findings suggest that derivatives of this compound could be synthesized and screened for inhibitory activity against a variety of enzymatic targets.
| Inhibitor Scaffold | Target Enzyme(s) | Reported IC₅₀ Value |
|---|---|---|
| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 | 0.23 µM |
| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 | 1.29 µM |
| 2-Hydroxy-4-methoxybenzaldehyde | Mushroom Tyrosinase | 0.03 mM |
| N-hydroxyurea derivative (Compound 2) | COX-2 / 5-LOX | 0.10 µM / 0.89 µM |
| N-hydroxyurea derivative (Compound 3) | COX-2 / 5-LOX | 0.11 µM / 0.93 µM |
One of the most explored applications for amino-aldehydes is the synthesis of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group), typically formed by the condensation of a primary amine with an aldehyde or ketone. umsystem.edu this compound can react with various primary amines to yield a diverse library of Schiff bases.
These compounds and their metal complexes are well-documented for their broad-spectrum biological activities. mdpi.com Numerous studies have demonstrated that Schiff bases derived from various substituted benzaldehydes exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. umsystem.edu The mechanism is often attributed to the imine group, which can interfere with microbial cell processes.
In addition to antimicrobial effects, many Schiff base derivatives have shown promising anti-inflammatory activity. They can act by inhibiting key inflammatory enzymes like cyclooxygenase (COX), which is involved in the production of prostaglandins. The synthesis of Schiff bases from this compound therefore represents a promising strategy for discovering new antimicrobial and anti-inflammatory drug candidates.
| Schiff Base Derivative Source | Test Organism | Reported Activity (MIC) |
|---|---|---|
| Benzaldehyde Derivative (PC1) | Escherichia coli | 62.5 µg/mL |
| Benzaldehyde Derivative (PC1) | Staphylococcus aureus | 62.5 µg/mL |
| Anisaldehyde Derivative (PC2) | Escherichia coli | 250 µg/mL |
| 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-... | Staphylococcus aureus | 12.5 µg/mL |
| 4-(((10-chloroanthracen-9-yl)methylene)amino)-... | Aspergillus niger | 12.5 µg/mL |
Precursors for Fluorescent Probes and Sensors
The field of chemical sensors has utilized the specific reactivity of aldehydes to develop fluorescent probes for various analytical applications. A common strategy involves a "turn-on" fluorescence mechanism, where a reaction between a target analyte and a probe results in a significant increase in fluorescence intensity.
Amino-functionalized fluorophores, which are often weakly fluorescent, can be designed to react with aldehydes. This reaction, forming an imine (Schiff base), can restore or enhance the fluorescence of the dye molecule. In this context, this compound can serve as the aldehyde component in such a sensor system. It can be reacted with a custom-synthesized amino-fluorophore to create a fluorescent product, demonstrating its utility in detection methodologies.
Conversely, the amino group of this compound can be used to attach it to a larger molecular structure or surface, while the aldehyde group remains free to act as a reactive site for detecting specific amines or hydrazines. This dual functionality allows it to be a versatile precursor in the construction of novel chemosensors for biological and environmental monitoring.
Emerging Research Directions and Advanced Applications
Supramolecular Assembly and Host-Guest Chemistry of Derivatives
Derivatives of 2-Amino-5-methoxybenzaldehyde, particularly Schiff bases, are instrumental in the field of supramolecular chemistry. These compounds can self-assemble into intricate architectures through non-covalent interactions. The formation of Schiff-base macrocycles and metal salphen complexes can lead to the construction of nanofibers through processes of supramolecular self-assembly. ubc.ca
The interaction between host and guest molecules is a fundamental concept in supramolecular chemistry, and derivatives of this compound are being explored for their potential in creating host molecules. These host-guest complexes are formed through noncovalent bonds and are essential for developing new materials and technologies, including molecular sensors and drug delivery systems. mdpi.commdpi.com The study of these interactions helps in understanding molecular recognition processes, which are vital for designing new functional materials. nih.gov
Catalytic Applications of this compound Derived Materials
The derivatives of this compound are also finding significant use in the development of advanced catalytic materials. Their unique electronic and structural properties make them suitable for a range of catalytic applications, from inclusion in Metal-Organic Frameworks to roles in both homogeneous and heterogeneous catalysis.
Metal-Organic Frameworks (MOFs) incorporating Derivatives
Metal-Organic Frameworks (MOFs) are a class of porous materials with high potential in catalysis, gas storage, and separation. rsc.org The incorporation of functionalized organic linkers, such as those derived from this compound, can introduce specific catalytic sites within the MOF structure. nih.gov While direct synthesis of MOFs using this compound is not yet widely reported, the use of analogous amino-functionalized linkers, such as 2-aminoterephthalate, has been shown to create MOFs with tailored properties for applications like aldehyde condensation catalysis. nih.gov The functional groups on these linkers can be further modified to enhance catalytic activity and selectivity. rsc.org
Homogeneous and Heterogeneous Catalysis
In the realm of homogeneous catalysis , Schiff base complexes derived from substituted benzaldehydes have demonstrated significant catalytic activity in various organic transformations. mdpi.com These metal complexes can act as efficient catalysts in reactions such as oxidation and polymerization. hhu.de The electronic properties of the Schiff base ligand, influenced by substituents like the amino and methoxy (B1213986) groups, can be fine-tuned to optimize the catalytic performance. mpg.de
For heterogeneous catalysis , derivatives of this compound can be immobilized on solid supports to create robust and recyclable catalysts. Amino-functionalized magnetic nanoparticles, for instance, have been used as efficient heterogeneous catalysts for reactions like the cyanosilylation of benzaldehyde (B42025). vjs.ac.vn The ability to easily separate and reuse these catalysts is a significant advantage in industrial processes.
Materials Science Applications (e.g., in Dyes and Pigments, Functional Polymers)
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of dyes, pigments, and functional polymers.
The presence of an amino group on the aromatic ring makes this compound a suitable precursor for the synthesis of azo dyes . Azo dyes are a major class of colorants used in the textile and printing industries. nih.gov The synthesis typically involves the diazotization of the aromatic amine followed by a coupling reaction with a suitable coupling component. researchgate.netuomustansiriyah.edu.iq For instance, the related compound 2-methoxy-5-nitroaniline is used to synthesize monoazo disperse dyes. scialert.net The specific substituents on the benzaldehyde ring can influence the color and fastness properties of the resulting dye. scispace.com
In the field of functional polymers , monomers derived from substituted benzaldehydes can be copolymerized to introduce specific functionalities into the polymer backbone. scirp.orgresearchgate.net These functional groups can impart properties such as pH-responsiveness or the ability to participate in post-polymerization modifications, like the formation of Schiff bases for grafting other molecules. mdpi.com This approach allows for the creation of smart materials with tailored properties for various applications, including drug delivery and sensor technology.
Q & A
Q. What are the key considerations for synthesizing 2-Amino-5-methoxybenzaldehyde with high purity in a laboratory setting?
- Methodological Answer: Synthesis typically involves reducing a nitro precursor (e.g., 5-methoxy-2-nitrobenzaldehyde) using catalytic hydrogenation with Pd/C under controlled hydrogen pressure. Post-reduction, purification via column chromatography or recrystallization is critical to remove intermediates like hydroxylamine derivatives. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures minimal by-product formation . For methoxy group stability, avoid strongly acidic conditions to prevent demethylation.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) in a cool, dry environment. Incompatible materials include strong oxidizers; segregate storage to prevent hazardous reactions. Emergency protocols include flushing eyes with water for 15 minutes and consulting safety data sheets for spill management .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic techniques:
- NMR: Analyze and spectra to verify methoxy (-OCH) and aldehyde (-CHO) signals.
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- FT-IR: Identify characteristic stretches for amino (-NH) and aldehyde groups. Cross-reference with published data for similar benzaldehyde derivatives .
Advanced Research Questions
Q. What strategies mitigate side reactions during the catalytic hydrogenation of nitro precursors to this compound?
- Methodological Answer: Optimize catalyst loading (e.g., 5-10% Pd/C) and hydrogen pressure (1-3 atm) to minimize over-reduction or dehalogenation. Additives like ammonium formate can enhance selectivity. Monitor reaction temperature (25-50°C) to prevent decomposition. Post-reaction, filter the catalyst promptly to avoid prolonged exposure, which may lead to by-product formation .
Q. How can chromatographic methods resolve structural isomers or impurities in this compound?
- Methodological Answer: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate positional isomers (e.g., 2-amino-4-methoxy vs. 2-amino-5-methoxy derivatives). For TLC, employ silica gel plates with ethyl acetate/hexane (3:7) and visualize spots under UV or ninhydrin staining for amino group detection. Quantify impurities via peak integration, targeting <1% for high-purity batches .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer: The electron-donating methoxy group at the para position activates the aromatic ring, directing electrophiles to the ortho/para positions. The amino group enhances nucleophilicity, facilitating Schiff base formation with amines. Kinetic studies using UV-Vis spectroscopy can track reaction rates under varying pH conditions. Computational modeling (DFT) further elucidates electronic effects on transition states .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer: Cross-validate data across multiple sources (e.g., peer-reviewed journals, patents) and replicate experiments using standardized protocols. For spectral mismatches, re-examine solvent effects (e.g., DMSO vs. CDCl in NMR) or impurity interference. Collaborative inter-laboratory studies and reference materials (e.g., NIST-certified compounds) enhance reproducibility .
Application-Driven Questions
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer: It serves as a precursor for indole and quinoline derivatives via cyclocondensation with ketones or amines. For example, refluxing with acetophenone in ethanol catalyzed by HCl yields Schiff bases, which undergo Fischer indole synthesis. Evaluate bioactivity (e.g., antimicrobial, anticancer) using in vitro assays like MIC or MTT, correlating structure-activity relationships (SAR) with substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
